molecular formula C5H4ClIN2 B1370409 4-Chloro-3-iodopyridin-2-amine CAS No. 417721-69-8

4-Chloro-3-iodopyridin-2-amine

Cat. No. B1370409
M. Wt: 254.45 g/mol
InChI Key: BWMULFKDCVPGNF-UHFFFAOYSA-N
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Description

4-Chloro-3-iodopyridin-2-amine is a compound with the molecular formula C5H4ClIN2. It has a molecular weight of 254.45 g/mol . It is also known by other names such as 2-Amino-4-chloro-3-iodopyridine and 4-Chloro-3-iodo-pyridin-2-ylamine .


Molecular Structure Analysis

The InChI string of 4-Chloro-3-iodopyridin-2-amine is InChI=1S/C5H4ClIN2/c6-3-1-2-9-5(8)4(3)7/h1-2H,(H2,8,9) . The Canonical SMILES is C1=CN=C(C(=C1Cl)I)N .


Physical And Chemical Properties Analysis

4-Chloro-3-iodopyridin-2-amine has a molecular weight of 254.45 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . Its exact mass and monoisotopic mass are both 253.91077 g/mol . Its topological polar surface area is 38.9 Ų .

Scientific Research Applications

Amination Reactions

4-Chloro-3-iodopyridin-2-amine has significant applications in amination reactions. Pieterse and Hertog (2010) describe its use in rearrangements during aminations of halopyridines, potentially involving a pyridyne intermediate. This research demonstrates its role in the formation of 3-amino and 4-aminopyridine mixtures via reactions with potassium amide in liquid ammonia (Pieterse & Hertog, 2010). Similarly, Maes et al. (2002) and Koley et al. (2010) highlight its utility in palladium-catalyzed aminations with excellent yields and selectivity, emphasizing its compatibility with base-sensitive functional groups (Maes et al., 2002); (Koley et al., 2010).

Synthesis of Complex Molecules

The chemical serves as a precursor in the synthesis of diverse and complex molecules. Kuethe et al. (2004) used it in the synthesis of disubstituted imidazo[4,5-b]pyridin-2-ones, showcasing its role in developing highly functionalized molecules (Kuethe et al., 2004). Johansson (2006) applied it in the preparation of amine-containing ruthenium(II) complexes, revealing its utility in the synthesis of metal complexes (Johansson, 2006).

Catalysis and Synthesis Enhancements

4-Chloro-3-iodopyridin-2-amine is instrumental in enhancing catalytic processes and synthesis techniques. Rauws et al. (2010) discuss its role in transition metal-catalyzed amination, leading to novel azaheteroaromatic cores (Rauws et al., 2010). Szőke et al. (2016) and Takács et al. (2007) explore its application in palladium-catalyzed aminocarbonylation, demonstrating its diverse behavior under varying conditions (Szőke et al., 2016); (Takács et al., 2007).

Mechanistic Studies

This compound also plays a key role in understanding various chemical mechanisms. Loones et al. (2007) investigated its intramolecular amination, shedding light on the mechanisms of ring closure reactions in auto-tandem amination (Loones et al., 2007).

Safety And Hazards

4-Chloro-3-iodopyridin-2-amine is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation .

properties

IUPAC Name

4-chloro-3-iodopyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClIN2/c6-3-1-2-9-5(8)4(3)7/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWMULFKDCVPGNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Cl)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30629107
Record name 4-Chloro-3-iodopyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30629107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-iodopyridin-2-amine

CAS RN

417721-69-8
Record name 4-Chloro-3-iodopyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30629107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-3-iodopyridin-2-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A solution of 10 g of the publicly known compound tert-butyl N-(4-chloro-2-pyridyl)carbamate, 16.6 ml of N,N,N′,N′-tetramethylethylenediamine and 200 ml of tetrahydrofuran was cooled to 75° C., and then 42 ml of n-butyllithium (2.6M solution in hexane) was added dropwise over a period of 30 minutes while stirring. After stirring for 1 hour at 75° C., a solution of 28 g of iodine in 28 ml of tetrahydrofuran was added dropwise over a period of 30 minutes. After completion of the dropwise addition, stirring was continued for another 30 minutes at 75° C., and then the mixture was returned to room temperature, aqueous sodium bisulfate was added and extraction was performed with ethyl acetate. NH type silica gel was added to the extract, the solvent was distilled off under reduced pressure, and the reaction product was adsorbed onto the silica gel. The silica gel was charged into a dry column packed with NH type silica gel, and column purification was performed (hexane:ethyl acetate=3:1). The solvent was distilled off under reduced pressure, 48% HBr water was added to the residue, and the mixture was stirred at 100° C. for 5 minutes. After adding ice water and 5 N sodium hydroxide water to the reaction solution, the precipitated solid was filtered out to obtain 7.4 g of a light yellow solid.
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16.6 mL
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200 mL
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42 mL
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28 g
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28 mL
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Synthesis routes and methods II

Procedure details

The solution of tert-butyl 4-chloro-3-iodopyridin-2-ylcarbamate (3.2 g, 9 mmol) in HBr (48%, 15 mL) was allowed to stir at 100° C. for 1 h. The reaction mixture was concentrated and the resulting residue was neutralized with aqueous Na2CO3, extracted with EtOAc (2×25 mL), dried over Na2SO4, filtered and concentrated to used in next step directly without further purification. LC/MS m/z=255.19 [M+H]+
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3.2 g
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15 mL
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Synthesis routes and methods III

Procedure details

A solution of aqueous HBr (48%, 10 mL, 13.26 mmol) was added to tert-butyl (4-chloro-3-iodopyridin-2-yl)carbamate (4.7 g, 13.26 mmol) and the suspension was stirred at RT for 3 h. The reaction mixture was diluted with water (40 ml), basified with 2N NaOH and the resultant suspension was filtered, washed with water (4×1 mL) and dried to afford 4-chloro-3-iodopyridin-2-amine as white solid (3.05 g, 90% yield). MS (ESI) m/z: 254.9 (M+H+).
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10 mL
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4.7 g
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